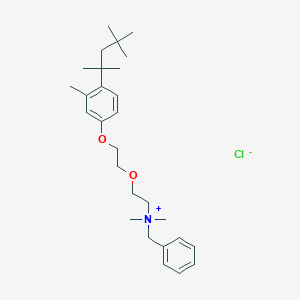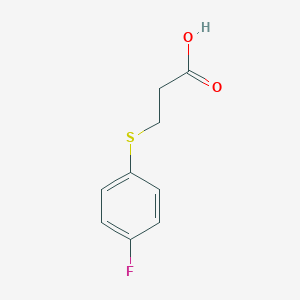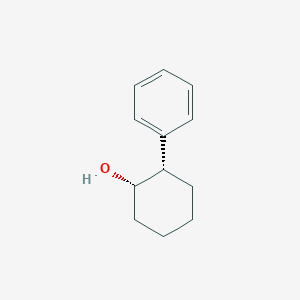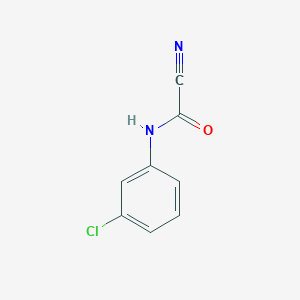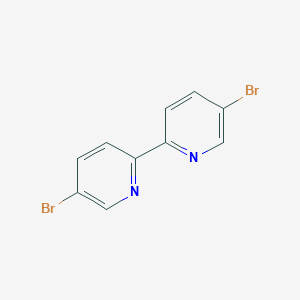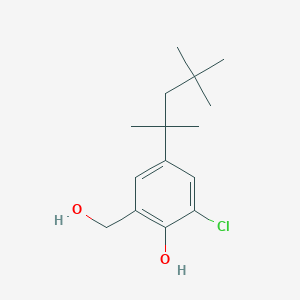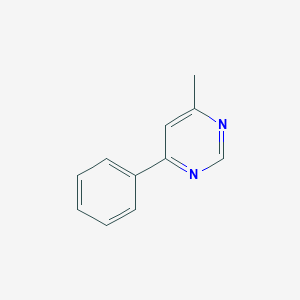
4-Methyl-6-phenylpyrimidine
概述
描述
4-Methyl-6-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-6-phenylpyrimidine can be synthesized through several methods. One common approach involves the condensation of 2-hydrazinyl-4-methyl-6-phenylpyrimidine with 4-methylbenzaldehyde in the presence of glacial acetic acid . Another method includes the cyclization of 3-acylmethylene-4-methyl-6-phenylpyrimidinium bromides using sodium hydrogen carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. Industrial synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions: 4-Methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction occurs at position 7 of the pyrimidine ring.
Complex Formation: The compound can form complexes with metals such as palladium, enhancing its biological activity.
Common Reagents and Conditions:
Electrophilic Substitution: Sodium hydrogen carbonate is commonly used as a reagent.
Complex Formation: Palladium acetate in ethanol is used for forming palladium complexes.
Major Products:
Electrophilic Substitution: Products include pyrrolo[1,2-c]pyrimidines.
Complex Formation: Palladium complexes of this compound.
科学研究应用
4-Methyl-6-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Research: It is used to study protein interactions and biological pathways.
作用机制
The mechanism of action of 4-Methyl-6-phenylpyrimidine involves its interaction with various molecular targets. For instance, its palladium complexes exhibit enhanced binding to bovine serum albumin, suggesting strong protein interactions . These interactions can influence biological pathways and cellular processes, contributing to the compound’s pharmacological effects.
相似化合物的比较
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit antitrypanosomal and antiplasmodial activities.
Triazole-Pyrimidine Hybrids: These compounds have neuroprotective and anti-inflammatory properties.
Uniqueness: 4-Methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and undergo electrophilic substitution reactions at specific positions sets it apart from other pyrimidine derivatives.
属性
IUPAC Name |
4-methyl-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-11(13-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGUMZRYKWCXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344632 | |
| Record name | 4-Methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17759-27-2 | |
| Record name | 4-Methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
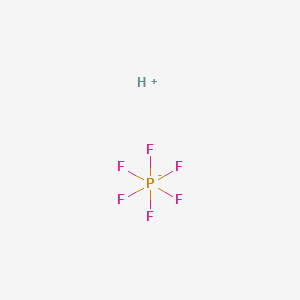
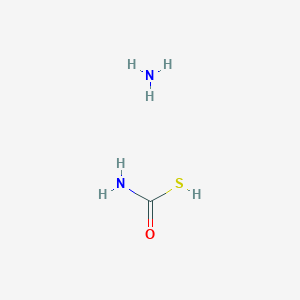

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)

